molecular formula C8H7F3OS B13601453 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one

Cat. No.: B13601453
M. Wt: 208.20 g/mol
InChI Key: BMQHTUIMMCVQTE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is a fluorinated ketone featuring a trifluoromethyl group and a thiophen-3-yl substituent. Its structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic heterocyclic nature of thiophene, making it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1,1,1-trifluoro-4-thiophen-3-ylbutan-2-one

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5H,1-2H2

InChI Key

BMQHTUIMMCVQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure Summary:

  • Starting material: 1,1-dimethoxy-1-(thien-2-yl)propane.
  • Reagent: Trifluoroacetic anhydride.
  • Conditions: The reaction is carried out at low temperature (-5 to 0°C initially, then stirred at 30°C for 8 hours).
  • Work-up: Acid aqueous work-up with dilute hydrochloric acid to convert intermediates into stable hydrated ketones.

Reaction Outcome:

  • The reaction yields a mixture of 4,4,4-trifluoro-3-methyl-1-(thien-2-yl)butan-1,3-dione and 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one in approximately a 55:45 ratio as determined by proton nuclear magnetic resonance spectroscopy.
  • Subsequent stirring in 0.01 M hydrochloric acid converts the diketone fully into the dihydroxy ketone hydrate.
  • The product can be isolated and characterized by NMR and X-ray crystallography, showing hydrogen bonding in the crystal lattice.

This method is notable for its relatively straightforward procedure and the ability to introduce trifluoromethyl and thiophene functionality simultaneously. The acetal acylation strategy provides a versatile platform for synthesizing various trifluoroacetylated thiophene derivatives, which can be further functionalized or cyclized for heterocyclic synthesis.

Parameter Details
Starting material 1,1-dimethoxy-1-(thien-2-yl)propane
Acylating agent Trifluoroacetic anhydride
Temperature -5 to 0°C initially, then 30°C for 8 h
Product mixture ratio 55% diketone : 45% hydrate (NMR)
Work-up Acid aqueous (0.01 M HCl) for 2 h
Characterization NMR, X-ray crystallography

Organometallic Addition to Trifluoroacetyl Precursors

Another approach to synthesize trifluoromethylated butanones involves organometallic reagents, particularly Grignard reagents or lithium-magnesium intermediates, reacting with trifluoroacetyl derivatives.

Typical Synthetic Route:

  • Preparation of Grignard reagent from bromoethane and magnesium.
  • Reaction of the Grignard reagent with trifluoroacetic acid or its esters at controlled low temperatures (-78°C to room temperature).
  • Quenching the reaction mixture with aqueous acid to obtain the trifluoromethylated ketone.

Key Features:

  • The method is classical and widely used for introducing alkyl groups onto trifluoroacetyl moieties.
  • Reported yields are moderate, around 55%.
  • Requires careful temperature control and anhydrous conditions to prevent side reactions and degradation.

Example Data from Patent Literature:

Step Conditions Yield (%) Notes
Grignard formation Magnesium chips, bromoethane, THF - Performed under inert atmosphere
Addition to trifluoroacetic acid Low temperature (-78°C to 0°C) 55 Acid quench to isolate product
Purification Extraction with ether, drying, distillation - Product isolated as trifluoro-2-butanone

Ester Exchange Decarbonylation Method

An industrially attractive method involves an ester exchange decarbonylation reaction using 2-methyl ethyl trifluoroacetoacetate and fluorine-containing fatty acids in the presence of anhydrous methanesulfonic acid.

Process Highlights:

  • The reaction proceeds via ester exchange followed by decarbonylation to yield 1,1,1-trifluoro-2-butanone derivatives.
  • Advantages include a simple process, high reaction yield, and good safety profile.
  • Suitable for scale-up and industrial production due to operational simplicity.

Reaction Scheme Overview:

Reagents Conditions Outcome
2-methyl ethyl trifluoroacetoacetate Anhydrous methanesulfonic acid, controlled temperature 1,1,1-trifluoro-2-butanone derivatives
Fluorine-containing fatty acid - Reactant in ester exchange

Reference: Royal Society of Chemistry supplementary data

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Notes References
Acetal Acylation of Thienyl Propane 1,1-dimethoxy-1-(thien-2-yl)propane Trifluoroacetic anhydride, acid work-up Mixture of diketone and hydrate, ~55:45 ratio
Organometallic Addition (Grignard) Bromoethane, magnesium, trifluoroacetic acid Low temperature (-78°C to 0°C), ether extraction Moderate yield (~55%)
Ester Exchange Decarbonylation 2-methyl ethyl trifluoroacetoacetate, fluorinated fatty acid Anhydrous methanesulfonic acid High yield, industrially scalable
Pd-Catalyzed Cross-Coupling Boronic acids, trifluoromethylated halides Pd catalyst, Na2CO3, THF/H2O Enables complex derivatives

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Butan-2-one Backbone

The following compounds share the butan-2-one core but differ in substituents, leading to distinct properties:

Table 1: Substituent Effects on Butan-2-one Derivatives
Compound Name Substituents Key Properties/Applications References
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one CF₃, thiophen-3-yl Potential fluorophore or metal ligand [9, 10]
4-(Phenylsulfanyl)butan-2-one Ph-S- (phenylsulfanyl) Anti-melanogenic activity (tyrosinase inhibition, IC₅₀ < arbutin) [7]
1,1,1-Trifluoro-4-(4-oxyphenyl)butan-2-one CF₃, 4-hydroxyphenyl Fluorescent probe for hypoxia detection (LOD: 9.2 nM) [3]
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one CF₃, p-tolyl, α,β-unsaturated ketone Photocatalytic synthesis; enone reactivity [14]
(3S,4S)-3,4-dihydroxy-4-(thiophen-2-yl)butan-2-one Thiophen-2-yl, dihydroxy Increased hydrophilicity; stereochemical complexity [19]

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances stability and alters electronic properties, making derivatives like 1,1,1-Trifluoro-4-(4-oxyphenyl)butan-2-one suitable for redox-sensitive applications (e.g., fluorescent probes) .
  • Aromatic Substituents : Thiophene and phenyl groups influence π-π interactions. For example, 4-(phenylsulfanyl)butan-2-one exhibits strong tyrosinase inhibition due to sulfur’s nucleophilic character .
  • Stereochemistry : Hydroxyl groups in (3S,4S)-3,4-dihydroxy-4-(thiophen-2-yl)butan-2-one improve solubility and enable chiral recognition in biological systems .

Key Observations :

  • Enantioselective Synthesis : Asymmetric methods like 1,4-conjugate addition enable high enantiomeric excess (e.g., 99.2% ee for (R)-4-(benzo[b]thiophen-3-yl)-4-(furan-2-yl)butan-2-one), critical for pharmaceutical applications .
  • Photocatalytic Approaches : Visible-light-mediated synthesis (e.g., Ir(ppy)₃ catalysis) offers mild conditions for α,β-unsaturated derivatives .
  • Coordination Chemistry : Diketone derivatives (e.g., 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione) form stable complexes with rare-earth metals, useful in material science .

Key Observations :

  • Anti-Melanogenic Activity: Sulfur-containing derivatives (e.g., 4-(phenylsulfanyl)butan-2-one) suppress melanin synthesis by downregulating MITF and tyrosinase-related proteins .
  • Imaging Probes : The trifluoromethyl group enhances probe stability, while aryl substituents tune fluorescence emission (e.g., NIR emission at 630 nm) .

Biological Activity

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one (CAS No. 1338985-18-4) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound contains a trifluoromethyl group and a thiophene moiety, which are known to influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The molecular formula of this compound is C8H9F3OS, with a molecular weight of 210.22 g/mol. Its structure includes a trifluoromethyl group that enhances lipophilicity and a thiophene ring that can participate in π-π interactions with proteins.

PropertyValue
Molecular FormulaC8H9F3OS
Molecular Weight210.22 g/mol
IUPAC Name1,1,1-trifluoro-4-thiophen-3-ylbutan-2-one
InChI KeyPTYRZKPCRWGECH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into lipid membranes. The hydroxyl group present can form hydrogen bonds with biological targets, influencing their conformation and function. Additionally, the thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme activities and signaling pathways.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human colon adenocarcinoma (HT-29), human gastric carcinoma (GXF 251), and human lung adenocarcinoma (LXFA 629).

The compound showed significant activity with an IC50 value in the micromolar range against these cancer cell lines, indicating its potential as an anticancer agent .

Mechanistic Studies

Mechanistic investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis indicated that treatment with this compound led to cell cycle arrest at the G1 phase and increased expression levels of pro-apoptotic proteins .

Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of derivatives based on this compound and their biological evaluation against various cancer cell lines. The derivatives exhibited enhanced anticancer activity compared to the parent compound .

Study 2: Interaction with Biomolecules

Another investigation focused on the binding affinity of this compound to DNA and BSA (bovine serum albumin). The results indicated that the compound binds effectively to these biomolecules, suggesting potential applications in drug delivery systems .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Aldol Condensation75–85>95KOtBu, THF, −20°C
Nucleophilic Substitution60–7090–95NaH, DMF, RT

Advanced Synthesis: How can computational methods like DFT optimize the synthesis of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For instance:

  • Reaction Mechanism: DFT can predict the activation energy for enolate formation and identify rate-limiting steps .
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions to optimize dielectric environments .
  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃) stabilize intermediates, reducing energy barriers .

Application Example:
DFT-guided optimization of aldol condensation reduced side-product formation by 30% in a case study involving trifluoromethyl ketones .

Characterization: What spectroscopic and crystallographic techniques are most effective for confirming the structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR: Confirms CF₃ group presence (δ ≈ −60 to −70 ppm) .
    • ¹H NMR: Thiophene protons appear as distinct multiplets (δ 7.2–7.5 ppm) .
  • X-ray Crystallography: SHELX software refines crystal structures to verify stereochemistry and bond lengths (e.g., C=O bond ~1.21 Å) .
  • IR Spectroscopy: Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueKey PeaksStructural Insight
¹H NMRδ 7.35 (thiophene-H), δ 3.15 (CH₂)Confirms thiophene and ketone
¹⁹F NMRδ −68.2 (CF₃)Validates trifluoromethyl
XRDC=O bond length: 1.22 ÅConfirms ketone geometry

Reactivity: What are the key reactivity patterns observed, such as nucleophilic attacks or cycloadditions?

Methodological Answer:

  • Nucleophilic Additions: The ketone undergoes Grignard or hydride reductions (e.g., NaBH₄) to form secondary alcohols. Steric hindrance from CF₃ slows reactivity .
  • Electrophilic Aromatic Substitution (EAS): Thiophene’s sulfur directs electrophiles (e.g., NO₂⁺) to the α-position .
  • Cycloadditions: Diels-Alder reactions with dienes yield fused heterocycles, useful in material science .

Challenges:

  • CF₃ Deactivation: The electron-withdrawing CF₃ group reduces thiophene’s aromatic reactivity, requiring harsher conditions .

Coordination Chemistry: How does this compound act as a ligand in metal complexes?

Methodological Answer:
The ketone and thiophene groups act as Lewis bases. For example:

  • Lanthanide Complexes: Praseodymium(III) binds via the ketone oxygen and thiophene sulfur, forming octahedral complexes (e.g., [Pr(C₈H₅F₃OS)₃]·2H₂O) .
  • Catalytic Applications: Pd(II) complexes catalyze cross-coupling reactions, leveraging thiophene’s π-system for substrate activation .

Q. Table 3: Metal Complex Properties

MetalGeometryApplicationReference
Pr(III)OctahedralStructural studies
Pd(II)Square planarSuzuki-Miyaura coupling

Mechanistic Studies: What challenges exist in elucidating reaction mechanisms involving this compound, and how can kinetic studies address them?

Methodological Answer:

  • Challenge 1: Competing pathways (e.g., aldol vs. Michael addition) complicate mechanism determination.
    Solution: Isotopic labeling (²H, ¹³C) tracks intermediate formation via GC-MS .
  • Challenge 2: CF₃-induced electronic effects obscure transition-state analysis.
    Solution: Time-resolved IR spectroscopy monitors C=O bond changes during reactions .

Case Study: Kinetic isotope effects (KIE) revealed that enolate formation is rate-determining in aldol condensations .

Data Contradictions: How to resolve discrepancies in reported reaction outcomes?

Methodological Answer:

  • Reproducibility: Strictly control moisture (use Schlenk lines) and oxygen levels (N₂/Ar gloveboxes) .
  • Analytical Validation: Cross-check purity via HPLC and elemental analysis .
  • Computational Validation: Compare experimental yields with DFT-predicated activation energies to identify outliers .

Example: Discrepancies in reduction yields (60–90%) were traced to residual water in NaBH₄ batches, resolved by using drier solvents .

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